![molecular formula C15H9BrN2O4 B2485402 4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid CAS No. 1259236-06-0](/img/structure/B2485402.png)

4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid

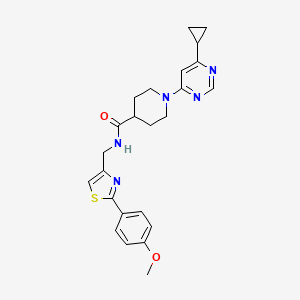

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

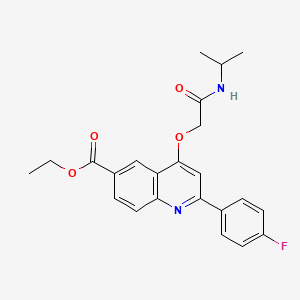

Synthesis Analysis

The synthesis of compounds related to 4-[[(Z)-3-(4-Bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid has been demonstrated through methods such as palladium acetate-catalyzed cyclization reaction of 2,3-allenoic acids in the presence of simple allenes. This process leads to the efficient formation of furan derivatives with high chirality transfer when optically active 2,3-allenoic acids are used, indicating a highly stereoselective process (Gu et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be analyzed through X-ray diffraction and density functional theory (DFT). Studies have shown that the molecular structures optimized by DFT are consistent with the crystal structures determined by single-crystal X-ray diffraction, revealing insights into their conformation and electronic properties (Gong et al., 2023).

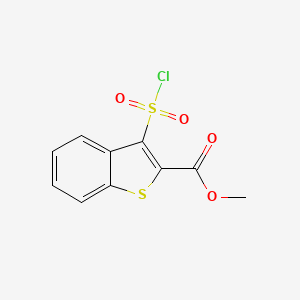

Chemical Reactions and Properties

The reactivity of such compounds can involve various functional group transformations and cyclization reactions. For example, the synthesis of furan-2(5H)-one derivatives from 2,3-allenoic acids highlights the compound's versatility in chemical synthesis, facilitating further functionalization and derivatization (Gu et al., 2007).

Scientific Research Applications

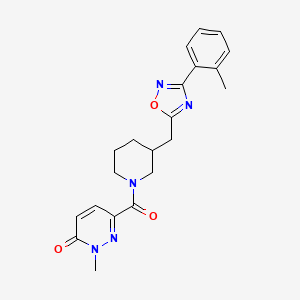

Synthesis and Characterization

Synthesis of Heterocyclic Compounds : Research includes the synthesis of novel heterocyclic compounds from similar benzoic acid derivatives, aiming to explore their potential applications. These compounds are synthesized through various chemical reactions, indicating a broad interest in exploiting benzoic acid derivatives for creating new molecules with potential scientific and industrial applications (El-hashash et al., 2015).

Preparation of Schiff Base Compounds : Schiff base ligands and their metal chelates are prepared from benzoic acid derivatives, suggesting their significance in coordination chemistry and material science. These compounds are characterized by various spectroscopic techniques, showing their relevance in developing materials with potential applications in catalysis, optical materials, and as sensors (Mahmoud et al., 2017).

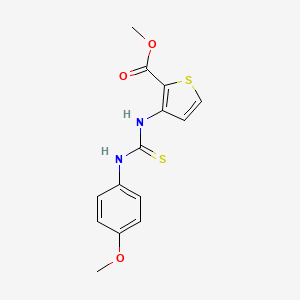

Biological Activities

Antimicrobial Activities : The synthesis of compounds with attached amino acids, sulfamoyl, and pyrrole derivatives to benzoic acid moieties has been explored for their antimicrobial activities. These studies indicate the potential use of such compounds in developing new antimicrobial agents, highlighting the importance of structural modification in enhancing biological activity (El-Meguid, 2014).

Spectroscopic Characterization : Spectroscopic techniques are employed to elucidate the structure of novel compounds derived from benzoic acid, providing insights into their molecular geometry and potential interactions with biological targets. This aspect of research underlines the importance of benzoic acid derivatives in the design and development of new molecules with specific biological or physical properties (Aydın et al., 2010).

properties

IUPAC Name |

4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O4/c16-11-6-13(22-8-11)5-10(7-17)14(19)18-12-3-1-9(2-4-12)15(20)21/h1-6,8H,(H,18,19)(H,20,21)/b10-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARPKPJQCLIAAH-YHYXMXQVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C(=CC2=CC(=CO2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)/C(=C\C2=CC(=CO2)Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2485319.png)

![7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2485323.png)

![2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate](/img/structure/B2485324.png)

![(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2485331.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2485337.png)